Phenoxyethyl caprylate

Description

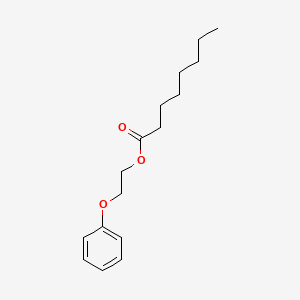

Structure

3D Structure

Properties

CAS No. |

23511-73-1 |

|---|---|

Molecular Formula |

C16H24O3 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

2-phenoxyethyl octanoate |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-9-12-16(17)19-14-13-18-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3 |

InChI Key |

FTLLYZOWBWEERE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenoxyethyl Caprylate

Phenoxyethyl caprylate, also known as 2-phenoxyethyl octanoate, is an organic compound utilized primarily as an emollient and solvent in the cosmetics and personal care industry.[1][2] Its properties, such as a pleasant, non-oily skin feel and the ability to dissolve chemical UV filters, make it a valuable ingredient in sun care lotions, skin creams, and other decorative cosmetics.[1][3] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for researchers, scientists, and drug development professionals.

Synthesis of this compound

This compound is synthesized through the esterification of 2-phenoxyethanol (B1175444) and caprylic acid (octanoic acid).[1] This can be achieved through both chemical and enzymatic methods.

Enzymatic synthesis is a green chemistry approach that avoids harsh reaction conditions and produces high yields of the desired ester.[4] Lipases are commonly used as biocatalysts for this reaction.

A general workflow for the enzymatic synthesis of this compound is outlined below.

References

Physicochemical properties of 2-phenoxyethyl octanoate

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxyethyl Octanoate (B1194180)

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-phenoxyethyl octanoate, targeted towards researchers, scientists, and professionals in drug development. The document details its chemical identity, physical characteristics, and relevant experimental protocols, presenting quantitative data in a structured format for clarity and ease of comparison.

Chemical Identity and Structure

2-Phenoxyethyl octanoate, also known as phenoxyethyl caprylate, is an organic compound classified as a carboxylic ester. It is the ester of 2-phenoxyethanol (B1175444) and octanoic acid.

Physicochemical Properties

The key physicochemical properties of 2-phenoxyethyl octanoate are summarized in the table below. These properties are crucial for understanding its behavior in various applications, including its formulation, stability, and interaction with biological systems.

| Property | Value | Reference |

| Molecular Weight | 264.36 g/mol | [1][3] |

| Molecular Formula | C16H24O3 | [1][2][3][4] |

| Physical State | Liquid (at 20°C) | Assumed based on boiling point |

| Boiling Point | 342°C at 101.4 kPa[4] / 345.7°C at 760 mmHg[3] | [3][4] |

| Melting Point | N/A | [3] |

| Density | 0.995 g/cm³[3] / 0.998 g/cm³ at 20°C[4] | [3][4] |

| Solubility | N/A | [3] |

| Vapor Pressure | 6.06E-05 mmHg at 25°C | [3][4] |

| Refractive Index | 1.487 | [3] |

| Flash Point | 143.5°C | [3] |

| Kovats Retention Index | 1916 (Standard non-polar column) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of esters like 2-phenoxyethyl octanoate are critical for reproducible research. The following sections outline standard experimental protocols.

Synthesis via Fischer-Speier Esterification

Fischer-Speier esterification is a standard method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

Objective: To synthesize 2-phenoxyethyl octanoate from octanoic acid and 2-phenoxyethanol.

Materials:

-

Octanoic acid

-

2-Phenoxyethanol

-

Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

An organic solvent to form an azeotrope with water (e.g., toluene)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Setup: To a round-bottom flask, add equimolar amounts of octanoic acid and 2-phenoxyethanol. Add the organic solvent (toluene) and a catalytic amount of the acid catalyst.

-

Reaction: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitoring: Continue the reaction until the theoretical amount of water is collected, indicating the reaction's completion. The reaction progress can also be monitored by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Isolation: Dry the separated organic layer over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-phenoxyethyl octanoate.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final high-purity product.

References

Phenoxyethyl Caprylate (CAS No. 23511-73-1): A Technical Guide for Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethyl caprylate, with the CAS number 23511-73-1, is an organic ester formed from the esterification of 2-phenoxyethanol (B1175444) and caprylic acid.[1] While it has found considerable application in the cosmetics and personal care industry as an emollient and solvent, its physicochemical properties suggest potential utility in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis, analytical methodologies, and a discussion of its potential applications in drug development based on its chemical characteristics and data from structurally related compounds.

Physicochemical Properties

This compound is a clear, colorless to yellow liquid with a characteristic odor.[2][3] Its lipophilic nature, characterized by an estimated LogP of 4.8, makes it an excellent solvent for other non-polar compounds.[3][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23511-73-1 | [2][4] |

| Molecular Formula | C₁₆H₂₄O₃ | [2][4] |

| Molecular Weight | 264.36 g/mol | [2][4] |

| IUPAC Name | 2-phenoxyethyl octanoate | [2][4] |

| Synonyms | This compound, Tegosoft XC, 2-Phenoxyethyl octanoate, Octanoic acid, 2-phenoxyethyl ester | [1][4] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 342 °C at 101.4 kPa | [5] |

| Density | 0.998 g/cm³ at 20 °C | [5] |

| Water Solubility | 0.9529 mg/L at 25 °C (estimated) | [3] |

| LogP (XlogP3-AA) | 4.8 (estimated) | [3][4] |

| Vapor Pressure | 6.06E-05 mmHg at 25 °C | [5] |

Synthesis and Characterization

Synthesis

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, a plausible laboratory-scale synthesis can be adapted from established enzymatic esterification methods for similar esters, such as phenethyl octanoate.[6] Enzymatic synthesis offers a green and highly specific alternative to traditional chemical catalysis.

Experimental Protocol: Enzymatic Synthesis of this compound (Proposed)

-

Materials:

-

2-Phenoxyethanol

-

Octanoic acid (Caprylic acid)

-

Immobilized lipase (B570770) (e.g., Lipozyme® RM IM)

-

Anhydrous hexane (B92381) (or other suitable organic solvent)

-

Molecular sieves (for dehydration)

-

-

Procedure:

-

Dissolve equimolar amounts of 2-phenoxyethanol and octanoic acid in anhydrous hexane in a sealed reaction vessel.

-

Add dehydrated molecular sieves to remove water produced during the reaction, thereby shifting the equilibrium towards ester formation.

-

Add the immobilized lipase to the reaction mixture. The enzyme loading should be optimized, but a starting point of 5-10% (w/w of substrates) is recommended.

-

The reaction is carried out with constant stirring at a controlled temperature, typically between 30-60 °C. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the immobilized enzyme is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

-

Caption: Proposed workflow for the enzymatic synthesis of this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: Expected signals would include a triplet for the terminal methyl group of the caprylate chain, multiplets for the methylene (B1212753) groups of the caprylate chain, a triplet for the methylene group adjacent to the ester oxygen, a triplet for the methylene group adjacent to the phenoxy oxygen, and multiplets for the aromatic protons of the phenyl group.

-

¹³C NMR: Expected signals would include a peak for the carbonyl carbon of the ester, peaks for the aromatic carbons, peaks for the methylene carbons of the ethyl bridge, and peaks for the carbons of the caprylate chain.

-

-

Infrared (IR) Spectroscopy (by analogy to 2-phenoxyethyl isobutyrate): [7][9]

-

A strong C=O stretching band characteristic of an ester is expected around 1730-1750 cm⁻¹.

-

C-O stretching bands for the ester and ether linkages are expected in the region of 1000-1300 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹.

-

Aromatic C=C stretching bands would appear around 1450-1600 cm⁻¹.

-

-

Mass Spectrometry (MS) (by analogy to 2-phenoxyethyl isobutyrate): [8][9]

-

The molecular ion peak [M]⁺ would be expected at m/z = 264.

-

Common fragmentation patterns would likely involve cleavage of the ester bond and the ether bond, leading to characteristic fragment ions.

-

Analytical Methodology

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the quality control of this compound in raw materials and finished pharmaceutical products. While a specific validated method for this compound is not published, a robust method can be developed based on existing protocols for its precursors and related esters.[10][11]

Experimental Protocol: HPLC-UV Analysis of this compound (Proposed)

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

-

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio should be optimized for ideal retention and peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 270 nm (based on the phenoxy chromophore)

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution.

-

For formulated products, an appropriate extraction procedure will be necessary to isolate the analyte from the matrix.

-

-

Method Validation:

-

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[10]

-

Pharmaceutical Applications and Potential Mechanisms of Action

Given its physicochemical properties, this compound holds promise as an excipient in various pharmaceutical dosage forms, particularly for topical and transdermal applications.

Solvent for Lipophilic Drugs

The high lipophilicity of this compound makes it an excellent solvent for poorly water-soluble active pharmaceutical ingredients (APIs).[1][12] Its ability to dissolve lipophilic compounds can be leveraged in the formulation of:

-

Topical creams, ointments, and gels: By dissolving the API in the oil phase, this compound can enhance the homogeneity and stability of the formulation.

-

Soft gelatin capsules: It can be used as a fill material to deliver poorly soluble drugs orally.

Dermal Penetration Enhancer

Esters of fatty acids are known to act as chemical penetration enhancers, facilitating the transport of drugs across the stratum corneum, the primary barrier of the skin.[13] The proposed mechanisms by which this compound may enhance dermal penetration include:

-

Disruption of the Stratum Corneum Lipids: By partitioning into the intercellular lipid matrix of the stratum corneum, it can disrupt the highly ordered lipid structure, thereby increasing its fluidity and permeability to drug molecules.

-

Increased Drug Partitioning: Its solvent properties can increase the solubility of the drug within the formulation and facilitate its partitioning from the vehicle into the stratum corneum.

Caption: Potential mechanisms of dermal penetration enhancement by this compound.

Toxicology and Safety

The safety of this compound has been primarily evaluated in the context of its use in cosmetic products. It is generally considered to be well-tolerated with a low potential for skin irritation and sensitization.[14] However, for pharmaceutical applications, a more rigorous toxicological assessment would be required.

Data on the structurally similar compound, 2-phenoxyethyl isobutyrate, indicates a low order of acute toxicity and no significant effects in subchronic dermal toxicity studies in rats at doses up to 1000 mg/kg/day.[14] It is important to note that the safety of any excipient must be considered in the context of the final drug product and its intended use.[15]

Conclusion

This compound is a versatile ester with well-established use in the cosmetic industry. Its physicochemical properties, particularly its lipophilicity and solvent capacity, suggest that it could be a valuable excipient in pharmaceutical formulations, especially for the topical and transdermal delivery of poorly soluble drugs. While direct studies on its pharmaceutical applications are lacking, data from structurally related compounds provide a strong basis for its potential utility. Further research is warranted to fully characterize its properties as a pharmaceutical excipient, including its interaction with various APIs, its mechanism of action as a penetration enhancer, and its comprehensive toxicological profile in a pharmaceutical context.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 23511-73-1 [sigmaaldrich.com]

- 3. This compound, 23511-73-1 [thegoodscentscompany.com]

- 4. This compound | C16H24O3 | CID 59236950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. 2-Phenoxyethyl isobutyrate [webbook.nist.gov]

- 8. 2-Phenoxyethyl isobutyrate [webbook.nist.gov]

- 9. Phenoxyethyl isobutyrate | C12H16O3 | CID 61005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Istanbul University Press [iupress.istanbul.edu.tr]

- 11. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Innovative polymeric system (IPS) for solvent-free lipophilic drug transdermal delivery via dissolving microneedles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragrance material review on 2-phenoxyethyl isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pla.ce.bo.free.fr [pla.ce.bo.free.fr]

Spectroscopic Analysis of Phenoxyethyl Caprylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyethyl caprylate is a versatile emollient and solvent used in various cosmetic and pharmaceutical formulations.[1] A thorough understanding of its chemical structure and purity is paramount for quality control and formulation development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document outlines the expected spectral features, provides detailed, generalized experimental protocols, and presents hypothetical data in a structured format to aid in the characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: 2-Phenoxyethyl octanoate

-

Synonyms: this compound

-

CAS Number: 23511-73-1[2]

-

Molecular Weight: 264.36 g/mol [3]

Structure:

Spectroscopic Analysis Workflow

The structural elucidation of this compound can be systematically achieved through a combination of spectroscopic techniques. The following diagram illustrates a typical workflow.

Caption: A typical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Proton NMR)

Expected Chemical Shifts: The following table summarizes the predicted ¹H NMR chemical shifts for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a (CH₃) | 0.8 - 0.9 | Triplet (t) | 3H |

| H-b ((CH₂)₅) | 1.2 - 1.4 | Multiplet (m) | 10H |

| H-c (CH₂-C=O) | 2.3 - 2.4 | Triplet (t) | 2H |

| H-d (C=O-O-CH₂) | 4.3 - 4.4 | Triplet (t) | 2H |

| H-e (CH₂-O-Ph) | 4.1 - 4.2 | Triplet (t) | 2H |

| H-f (Ar-H, para) | 6.9 - 7.0 | Triplet (t) | 1H |

| H-g (Ar-H, ortho) | 6.8 - 6.9 | Doublet (d) | 2H |

| H-h (Ar-H, meta) | 7.2 - 7.3 | Triplet (t) | 2H |

¹³C NMR Spectroscopy (Carbon NMR)

Expected Chemical Shifts: The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~14 |

| C-2 to C-6 ((CH₂)₅) | ~22-32 |

| C-7 (CH₂-C=O) | ~34 |

| C-8 (C=O) | ~173 |

| C-9 (C=O-O-CH₂) | ~63 |

| C-10 (CH₂-O-Ph) | ~67 |

| C-11 (Ar-C, ipso) | ~158 |

| C-12 (Ar-C, ortho) | ~114 |

| C-13 (Ar-C, meta) | ~129 |

| C-14 (Ar-C, para) | ~121 |

Experimental Protocol (Generalized)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways.

Caption: Plausible mass fragmentation pathways for this compound under electron ionization.

Tabulated Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragment Structure |

| 264 | 5 | [M]⁺˙ | [C₁₆H₂₄O₃]⁺˙ |

| 143 | 40 | [C₈H₁₅O₂]⁺ | [CH₃(CH₂)₆CO]⁺ |

| 121 | 100 | [C₇H₅O₂]⁺ | [Ph-O-CH₂=CH₂]⁺ |

| 107 | 80 | [C₇H₇O]⁺ | [Ph-O-CH₃]⁺ |

| 94 | 60 | [C₆H₆O]⁺˙ | [Ph-OH]⁺˙ |

| 77 | 50 | [C₆H₅]⁺ | [Ph]⁺ |

Experimental Protocol (Generalized)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).

-

Data Acquisition: Acquire the mass spectrum, ensuring good signal intensity for the major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong |

| 1735-1750 | C=O stretch | Ester | Strong |

| 1600, 1490 | C=C stretch | Aromatic Ring | Medium |

| 1250-1100 | C-O stretch | Ester and Ether | Strong |

| 750, 690 | C-H bend | Aromatic (out-of-plane) | Strong |

Experimental Protocol (Generalized)

-

Sample Preparation: Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Relationship of Spectroscopic Data

The data from these three spectroscopic techniques are complementary and together provide a complete picture of the molecule's structure.

Caption: Interrelation of data from IR, MS, and NMR for the structural confirmation of this compound.

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a robust analytical framework for the comprehensive characterization of this compound. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently identify and assess the purity of this important cosmetic and pharmaceutical ingredient. The presented data and protocols, while based on established spectroscopic principles, should be verified with experimentally obtained data for any given sample.

References

The Solubility Profile of Phenoxyethyl Caprylate in Cosmetic Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenoxyethyl Caprylate, an ester of phenoxyethanol (B1677644) and caprylic acid, is a multifunctional emollient increasingly favored in the cosmetics industry for its light, non-greasy skin feel and excellent solvent properties. This technical guide provides an in-depth analysis of the solubility characteristics of this compound in various cosmetic solvents, offering a valuable resource for formulation development.

This compound is recognized as a highly polar emollient.[1][2] This inherent polarity is a key determinant of its solubility and miscibility with other cosmetic ingredients. Its primary function in many formulations is to act as an effective solvent for lipophilic (oil-soluble) active ingredients, particularly crystalline UV filters, enhancing their efficacy and stability in sun care products.[3][4]

Quantitative Solubility Data

Comprehensive quantitative data on the miscibility of this compound with a wide range of cosmetic solvents is not extensively available in public literature. However, its efficacy as a solvent for various UV filters has been documented, often in comparison to the industry-standard emollient, C12-15 Alkyl Benzoate. The following table summarizes the available data.

| Solute (UV Filter) | Solvent: this compound (TEGOSOFT® XC) | Solvent: C12-15 Alkyl Benzoate | Reference |

| Benzophenone-3 | Superior to C12-15 Alkyl Benzoate | Standard | [3] |

| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT) | Superior to C12-15 Alkyl Benzoate | Standard | [3] |

| Butyl Methoxydibenzoylmethane (BMDM) | Superior to C12-15 Alkyl Benzoate | Standard | [3] |

| Ethylhexyl Triazone | Superior to C12-15 Alkyl Benzoate | Standard | [3] |

| Methoxypropylamino Cyclohexenylidene Ethoxyethylcyanoacetate (S87) | 2.0% w/w | 0.35% w/w | [5] |

While direct miscibility data with other common cosmetic solvents such as esters (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate), silicones (e.g., Dimethicone), and hydrocarbons is not readily published in quantitative terms, formulation examples in various technical documents imply good compatibility. For instance, this compound is often formulated in combination with other emollients like PPG-3 myristyl ether, dibutyl adipate, and dicaprylyl carbonate.[6] A related emollient from the same manufacturer, TEGOSOFT® AC, is noted to be miscible with all common cosmetic oils, suggesting a similar profile might be expected for this compound.[7]

Experimental Protocol for Determining Solubility

The determination of solubility of a cosmetic ingredient like this compound in various cosmetic solvents is a critical step in pre-formulation studies. A generalized experimental protocol, based on standard laboratory methodologies such as the flask method (similar to OECD Test Guideline 105 for aqueous solubility), is outlined below.[8]

Objective: To determine the solubility of this compound in a range of cosmetic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

A range of cosmetic solvents (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate, Dimethicone, Cyclopentasiloxane, Mineral Oil, Octyldodecanol)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or incubator

-

Centrifuge (optional)

-

Clarity-indicating apparatus or visual inspection against a dark background

Procedure:

-

Preparation of Solvent: Add a known volume or weight of the cosmetic solvent to a series of glass vials.

-

Incremental Addition of Solute: Add a small, accurately weighed amount of this compound to each vial.

-

Equilibration: Cap the vials securely and place them in a temperature-controlled environment (e.g., 25°C). Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Observation: After the equilibration period, visually inspect the samples for any undissolved material. The observation should be done against a dark background to enhance the detection of any particulate matter or cloudiness.

-

Determination of Solubility:

-

Miscibility: If the this compound dissolves completely at all added concentrations, it can be reported as "miscible" in that solvent under the tested conditions.

-

Quantitative Solubility: If undissolved material is present, the concentration of the last clear solution represents the solubility. For a more precise determination, the saturated solution can be centrifuged or filtered to remove excess solute, and the concentration of the solute in the clear supernatant/filtrate can be determined using an appropriate analytical technique (e.g., chromatography).

-

-

Data Reporting: The solubility should be reported in terms of weight/weight percent (w/w %), weight/volume percent (w/v %), or as "miscible" or "immiscible" at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in cosmetic solvents.

References

- 1. ulprospector.com [ulprospector.com]

- 2. researchgate.net [researchgate.net]

- 3. Sun care technology – bright ideas [cosmeticsbusiness.com]

- 4. happi.com [happi.com]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. EP3047845A1 - Silicone gels in particular for cosmetic applications - Google Patents [patents.google.com]

- 7. rahn-group.com [rahn-group.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Emollient Efficacy of Phenoxyethyl Caprylate: A Technical Deep Dive

For Immediate Release

Shanghai, China – December 21, 2025 – In the competitive landscape of cosmetic and dermatological formulations, the selection of emollients is paramount to achieving desired sensory profiles and functional outcomes. Phenoxyethyl caprylate, a versatile ester, has garnered significant attention for its favorable properties. This technical guide provides an in-depth analysis of the mechanism of action of this compound as an emollient, tailored for researchers, scientists, and drug development professionals.

Core Emollient Function: A Physicochemical Perspective

This compound (INCI: this compound) is the ester of phenoxyethanol (B1677644) and caprylic acid. Its primary role as an emollient is to soften and smooth the skin by forming a protective layer on the stratum corneum, the outermost layer of the epidermis. This action helps to reduce transepidermal water loss (TEWL), a key factor in maintaining skin hydration and barrier integrity.

Physicochemical Properties:

| Property | Value | Source |

| INCI Name | This compound | |

| CAS Number | 23511-73-1 | |

| Molecular Formula | C₁₆H₂₄O₃ | |

| Molecular Weight | 264.36 g/mol | |

| Appearance | Colorless oily liquid | |

| Key Characteristics | Non-oily skin feel, excellent solvent for UV filters | [1][2] |

Mechanism of Action at the Stratum Corneum

The emollient action of this compound is primarily attributed to its ability to form a semi-occlusive film on the skin's surface. This film reinforces the natural lipid barrier of the stratum corneum, which is composed of ceramides, cholesterol, and free fatty acids.

Logical Flow of Emollient Action:

Caption: Logical relationship of this compound's emollient action.

While specific studies detailing the molecular interactions of this compound with stratum corneum lipids and proteins are not extensively available in the public domain, its chemical structure suggests an affinity for the lipid matrix, allowing it to integrate into and support the barrier structure.

Sensory Profile: The User Experience

A key advantage of this compound is its desirable sensory profile. It is known for imparting a light, non-oily, and non-tacky feel to cosmetic formulations.[1][2] This makes it a preferred choice in products where a pleasant after-feel is crucial for consumer acceptance, such as sunscreens and daily wear moisturizers.

In a sensory panel evaluation comparing sunscreen formulations, this compound was perceived to have a less oily skin feel compared to the commonly used emollient C12-15 Alkyl Benzoate.

Experimental Protocols for Efficacy Evaluation

The efficacy of emollients like this compound is quantified through various biophysical measurements. The two primary methods are the assessment of Transepidermal Water Loss (TEWL) and Corneometry for skin hydration.

Transepidermal Water Loss (TEWL) Measurement

TEWL is a measure of the rate of water vapor diffusing through the stratum corneum into the atmosphere. A lower TEWL value indicates a more intact skin barrier.

Experimental Workflow for TEWL Measurement:

Caption: Workflow for Transepidermal Water Loss (TEWL) measurement.

Methodology:

-

Subject Selection: Healthy volunteers with normal to dry skin are recruited.

-

Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (e.g., 21±1°C) and humidity (e.g., 50±5% RH) for at least 30 minutes prior to measurements.

-

Baseline Measurement: A baseline TEWL reading is taken from a defined area on the forearm using an open-chamber evaporimeter (e.g., Tewameter®).

-

Product Application: A standardized amount of the formulation containing this compound is applied to the test area. An untreated area serves as a control.

-

Post-application Measurements: TEWL readings are taken at specified time points (e.g., 1, 2, 4, and 6 hours) after product application.

-

Data Analysis: The percentage reduction in TEWL compared to the baseline and the untreated control is calculated to determine the occlusivity and barrier-enhancing effect of the emollient.

Corneometry

Corneometry measures the hydration level of the stratum corneum by assessing its electrical capacitance. Higher capacitance values correspond to higher water content.

Experimental Workflow for Corneometry:

References

The Enigmatic Emollient: An In-Depth Technical Guide to the In Vitro Interaction of Phenoxyethyl Caprylate with Skin Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenoxyethyl Caprylate

This compound is a synthetic ester formed from the reaction of phenoxyethanol (B1677644) and caprylic acid. It functions primarily as an emollient in cosmetic and dermatological formulations, imparting a light, non-greasy, and smooth feel to the skin[1][2]. Its pleasant sensory profile and ability to solubilize other active ingredients, such as UV filters, make it a versatile ingredient in a wide range of products including sunscreens, moisturizers, and various skin and hair care items[2][3].

Chemically, this compound combines the properties of an ether (phenoxyethanol) and a medium-chain fatty acid ester (caprylate). This structure suggests a lipophilic nature, allowing for miscibility with the lipid components of the stratum corneum.

The Skin's Lipid Barrier: The Stratum Corneum

The outermost layer of the epidermis, the stratum corneum (SC), is the primary barrier against water loss and the ingress of external substances. This barrier function is largely attributed to its unique "brick and mortar" structure, where the "bricks" are corneocytes and the "mortar" is a highly organized lipid matrix. This lipid matrix is crucial for maintaining skin hydration and overall integrity.

The key lipid classes in the stratum corneum are:

-

Ceramides (B1148491): A complex family of sphingolipids that are essential for the formation and maintenance of the lamellar lipid structure.

-

Cholesterol and its esters: These lipids contribute to the fluidity and stability of the lipid bilayers.

-

Free fatty acids: Saturated long-chain fatty acids that, along with ceramides and cholesterol, form the lamellar phases.

The specific organization and composition of these lipids create a highly impermeable barrier. Any disruption to this organization can compromise the skin's protective function.

Hypothesized Interactions of this compound with Skin Lipids

As an emollient, this compound is expected to interact with the stratum corneum lipids. While direct evidence is lacking, its mechanism of action can be inferred from its chemical properties and studies on similar compounds.

3.1 Emolliency and Occlusion: Emollients soften and smooth the skin by filling the spaces between desquamating corneocytes. Some emollients also form a thin, occlusive film on the skin's surface, which reduces transepidermal water loss (TEWL)[4]. It is plausible that this compound contributes to skin hydration through a similar mechanism. Studies on caprylic/capric triglyceride, a related compound, have shown its ability to form a lipid film and improve skin moisturization[4].

3.2 Intercellular Lipid Matrix Fluidization: Some emollients and penetration enhancers can intercalate into the lipid bilayers of the stratum corneum, leading to a temporary and reversible fluidization of the lipid matrix. This can enhance the penetration of other active ingredients. Given its ester structure and moderate lipophilicity, this compound may exhibit such properties, although likely to a lesser extent than more aggressive penetration enhancers.

3.3 Influence on Lipid Organization: The introduction of exogenous lipids can alter the highly organized structure of the stratum corneum lipids. Studies on other emollients have demonstrated changes in ceramide profiles and lipid lattice organization upon application[5][6]. It is conceivable that this compound could influence the packing and conformation of the intercellular lipids.

Proposed Experimental Protocols for In Vitro Assessment

To elucidate the specific interactions of this compound with skin lipids, a series of in vitro experiments can be designed.

4.1 Reconstructed Human Epidermis (RHE) Models: RHE models provide a physiologically relevant, three-dimensional tissue construct that mimics the human epidermis. These models are widely used for skin irritation, corrosion, and penetration studies[7][8].

Experimental Workflow for RHE Models:

4.2 Isolated Stratum Corneum Models: Using isolated human or porcine stratum corneum allows for more direct biophysical measurements of lipid interaction.

4.2.1 Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to assess changes in the conformational order of the lipid alkyl chains within the stratum corneum. A shift in the C-H stretching vibration peaks can indicate a fluidization or disordering of the lipid matrix.

4.2.2 X-Ray Diffraction (XRD): Small-angle and wide-angle X-ray scattering (SAXS and WAXS) can provide information on the lamellar organization and lateral packing of the intercellular lipids, respectively[5][6]. Changes in the diffraction patterns after treatment with this compound would indicate a direct interaction with the lipid structure.

Experimental Workflow for Biophysical Analysis:

Data Presentation

As no direct quantitative data exists for the interaction of this compound with skin lipids, the following tables summarize its known properties and provide a template for how future experimental data could be presented.

Table 1: Properties of this compound

| Property | Description | Reference(s) |

| Chemical Name | 2-Phenoxyethyl octanoate | [2][3] |

| CAS Number | 23511-73-1 | [2][3] |

| Function | Emollient, Solvent | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Skin Feel | Light, non-oily, non-tacky | [2] |

| Solubility | Fat-soluble | [1] |

| Key Applications | Sunscreens, Moisturizers, Skin & Hair Care | [1][2][3] |

Table 2: Hypothetical Data on the Effect of this compound on Stratum Corneum Lipid Organization (Example for Future Studies)

| Treatment | Lipid Lamellar Spacing (SAXS) | Lateral Lipid Packing (WAXS) | Alkyl Chain Order (FTIR - CH₂ symm. stretch) |

| Untreated Control | ~6 nm and ~13 nm | Orthorhombic & Hexagonal | ~2850 cm⁻¹ |

| This compound (10% in formulation) | TBD | TBD | TBD |

| Positive Control (e.g., Oleic Acid) | Disrupted | Increased Hexagonal | Shift to >2852 cm⁻¹ |

Conclusion and Future Directions

This compound is a widely used emollient with favorable sensory characteristics. While its direct impact on the molecular organization of stratum corneum lipids has not been explicitly studied, it is reasonable to hypothesize that it interacts with the intercellular lipid matrix to contribute to skin moisturization and potentially influence the penetration of other topically applied substances.

Future research should focus on employing the in vitro methodologies outlined in this guide to generate quantitative data on these interactions. Such studies would not only provide a deeper understanding of the function of this common cosmetic ingredient but also contribute to the rational design of dermatological formulations with enhanced efficacy and skin barrier compatibility. The use of advanced analytical techniques such as lipidomics, FTIR, and XRD will be crucial in elucidating the nuanced effects of this compound on the complex lipid environment of the stratum corneum.

References

- 1. beautydecoded.com [beautydecoded.com]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of a Novel Skin Emollient Cream on Skin Lipidome and Lipid Organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. criver.com [criver.com]

- 8. researchgate.net [researchgate.net]

Phenoxyethyl Caprylate: A Comprehensive Toxicological and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethyl caprylate, chemically identified as 2-phenoxyethyl octanoate (B1194180) (CAS No. 23511-73-1), is an ester of phenoxyethanol (B1677644) and caprylic acid.[1][2] It functions primarily as an emollient and a solvent in cosmetic and personal care formulations, particularly in sun care products where it aids in the solubilization of UV filters and contributes to a pleasant, non-oily skin feel.[3][4][5] This technical guide provides a thorough assessment of the toxicology and safety of this compound, drawing upon available data for the substance itself, its anticipated hydrolysis products (phenoxyethanol and caprylic acid), and the established scientific principle of read-across for analogous chemical structures.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-Phenoxyethyl octanoate | [4] |

| CAS Number | 23511-73-1 | [4] |

| Molecular Formula | C₁₆H₂₄O₃ | [2] |

| Molecular Weight | 264.36 g/mol | [2] |

| Description | Clear, colorless to yellow liquid | [2] |

Toxicological Assessment

The toxicological profile of this compound is primarily established through a read-across approach, leveraging the extensive data available for its hydrolysis products: phenoxyethanol and caprylic acid. This methodology is supported by the Cosmetic Ingredient Review's assessment of the broader alkyl esters group.[6][10]

Acute Toxicity

No direct acute toxicity data (oral, dermal, or inhalation) are available for this compound. The safety assessment, therefore, relies on the low acute toxicity of its hydrolysis products.

| Endpoint | Substance | Species | Route | Value | Classification | Reference |

| LD₅₀ | Phenoxyethanol | Rat | Oral | 1260 mg/kg bw | Slightly Toxic | [11] |

| LD₅₀ | Phenoxyethanol | Rabbit | Dermal | > 2000 mg/kg bw | Non-toxic | [11] |

| LD₅₀ | Caprylic Acid | Rat | Oral | > 2000 mg/kg bw | Non-toxic | [12] |

Skin Irritation and Corrosivity

While no specific skin irritation studies on the neat this compound were found, a formulation containing it was demonstrated to be non-irritating in an in vitro reconstructed human epidermis test.[13] Furthermore, a Human Repeat Insult Patch Test (HRIPT) of a formulation with this compound showed very good skin compatibility.[13]

| Test | Substance | Species/System | Concentration | Result | Reference |

| Skin Irritation | Phenoxyethanol | Rabbit | Undiluted | Irritant | [14] |

| Skin Irritation | Caprylic Acid | Rabbit | 99% | Corrosive | [15] |

| In vitro Skin Irritation | Formulation with this compound | Reconstructed Human Epidermis | Not specified | Non-irritant | [13] |

| HRIPT | Formulation with this compound | Human | Not specified | Non-irritant/Non-sensitizing | [13] |

Eye Irritation

Data on the eye irritation potential of this compound is not available. However, its hydrolysis product, phenoxyethanol, is classified as an eye irritant.[14] Therefore, formulations containing this compound should be carefully evaluated for their potential to cause eye irritation.

| Test | Substance | Result | Reference |

| Eye Irritation | Phenoxyethanol | Eye Irritant | [14] |

Skin Sensitization

Phenoxyethanol is not classified as a skin sensitizer, and allergic reactions are considered rare.[16] Caprylic acid is also not considered a dermal sensitizer.[12] A HRIPT conducted on a formulation containing this compound indicated no sensitizing potential.[13]

| Test | Substance | Species | Result | Reference |

| Skin Sensitization | Phenoxyethanol | Human | Rare sensitizer | [16] |

| Skin Sensitization | Caprylic Acid | Guinea Pig | Not a sensitizer | [12] |

| HRIPT | Formulation with this compound | Human | Not a sensitizer | [13] |

Genotoxicity

A computational study using a Graph Convolutional Network model predicted the metabolic pathway of this compound and evaluated its genotoxicity potential.[17][18] However, no standard in vitro or in vivo genotoxicity data for this compound are available. Its hydrolysis products have been shown to be non-genotoxic in various assays.

| Test | Substance | System | Result | Reference |

| Ames Test | Caprylic Acid | S. typhimurium | Negative | [19] |

| Micronucleus Assay | Undecylenic Acid (related fatty acid) | Mouse | Negative | [19] |

Repeated Dose Toxicity

No repeated dose toxicity studies for this compound were identified. The systemic safety is inferred from the known toxicological profiles of phenoxyethanol and caprylic acid. The Scientific Committee on Consumer Safety (SCCS) has established a No Observed Adverse Effect Level (NOAEL) for phenoxyethanol based on a 90-day dermal study in rabbits.

| Study | Substance | Species | NOAEL | Reference |

| 90-day Dermal Toxicity | Phenoxyethanol | Rabbit | 357 mg/kg bw/day | [11] |

Phototoxicity

There is no available data to suggest that this compound has any phototoxic potential.

Experimental Protocols

Due to the lack of direct experimental data for this compound, this section outlines the general methodologies for key toxicological endpoints based on OECD guidelines, which would be appropriate for its assessment.

OECD 404: Acute Dermal Irritation/Corrosion

-

Test System: Albino rabbit.

-

Procedure: A single dose of 0.5 mL of the test substance is applied to a small area of shaved skin and covered with a gauze patch for a specified duration (typically 4 hours).

-

Observations: The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal and scored according to a standardized scale.

OECD 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

-

Test System: Reconstructed human epidermis model.

-

Procedure: The test substance is applied topically to the tissue surface. Following a defined exposure and post-exposure incubation period, cell viability is measured (e.g., by MTT assay).

-

Interpretation: A reduction in cell viability below a certain threshold (e.g., 50%) indicates an irritant potential.

Human Repeat Insult Patch Test (HRIPT)

-

Objective: To determine the potential of a test material to cause irritation and/or allergic contact sensitization.

-

Induction Phase: The product is applied repeatedly (e.g., 9 applications over 3 weeks) to the same site on the skin of human volunteers under an occlusive or semi-occlusive patch.

-

Challenge Phase: After a rest period (e.g., 2 weeks), the product is applied to a naive skin site.

-

Evaluation: Skin reactions are scored by a trained professional at specified time points.

Visualizations

References

- 1. safecosmetics.org [safecosmetics.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Sun care technology – bright ideas [cosmeticsbusiness.com]

- 4. This compound (Explained + Products) [incidecoder.com]

- 5. Pharmaceris Capilar & Sun Protect Spf 50+ ingredients (Explained) [incidecoder.com]

- 6. cir-safety.org [cir-safety.org]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Safety Assessment of Alkyl Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. cir-safety.org [cir-safety.org]

- 11. health.ec.europa.eu [health.ec.europa.eu]

- 12. View Attachment [cir-reports.cir-safety.org]

- 13. mdpi.com [mdpi.com]

- 14. Phenoxyethanol in Cosmetics: Is it Safe? [healthline.com]

- 15. cir-safety.org [cir-safety.org]

- 16. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. accessdata.fda.gov [accessdata.fda.gov]

Navigating the Environmental Journey of Phenoxyethyl Caprylate: A Technical Guide

For Immediate Release

[City, State] – December 21, 2025 – An in-depth technical guide has been released, detailing the environmental fate and biodegradability of Phenoxyethyl caprylate (CAS No. 23511-73-1), a common ingredient in cosmetic and personal care products. This document serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the substance's behavior in the environment.

This compound, also known as 2-phenoxyethyl octanoate, is an emollient with excellent solvent properties. Understanding its environmental impact is paramount for sustainable product development and regulatory compliance. This guide synthesizes available data on its biodegradability, hydrolysis, and aquatic toxicity, offering a clear perspective on its environmental profile.

Environmental Fate and Transport

This compound's journey in the environment is dictated by several key processes. Upon release, it is expected to partition primarily to the water phase due to its low potential for adsorption to soil and sediment.[1] While experimental data on photolysis is not available under current regulatory frameworks, its degradation is primarily driven by biological and chemical processes.[2][3]

The logical relationship of its environmental fate is outlined below:

References

Methodological & Application

Application Note: Quantification of Phenoxyethyl Caprylate in Emulsions by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of phenoxyethyl caprylate in cosmetic and pharmaceutical emulsion formulations. This compound is a widely used emollient and solvent for UV filters. An accurate and precise analytical method is crucial for quality control, formulation development, and stability testing. The described protocol involves a liquid-liquid extraction procedure to isolate the analyte from the complex emulsion matrix, followed by chromatographic separation on a C18 column with UV detection. The method is suitable for researchers, scientists, and drug development professionals requiring a validated procedure for the determination of this compound in various emulsion-based products.

Introduction

This compound is an organic ester that functions as an emollient in a variety of skincare and sun care products.[1] Its excellent solvent properties for lipophilic active ingredients and UV filters make it a valuable component in emulsion formulations.[1] To ensure product quality and efficacy, a reliable analytical method for the quantification of this compound is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in complex mixtures such as cosmetic emulsions. This application note presents a detailed protocol for an RP-HPLC method coupled with UV detection for this purpose.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Chromatography Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.

-

Reagents: this compound reference standard, and solvents for extraction (e.g., methanol, hexane).

-

Sample Preparation: Centrifuge, vortex mixer, and 0.45 µm syringe filters.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 270 nm |

| Run Time | Approximately 10 minutes |

Note: The mobile phase composition may require optimization depending on the specific C18 column and HPLC system used to achieve optimal separation and peak shape.

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation Protocol

The complex nature of emulsions requires a robust sample preparation procedure to extract the lipophilic analyte and remove interfering matrix components.

-

Sample Weighing: Accurately weigh approximately 1.0 g of the emulsion sample into a 15 mL centrifuge tube.

-

Initial Dispersion: Add 5 mL of methanol to the centrifuge tube. Vortex vigorously for 2 minutes to disperse the emulsion.

-

Liquid-Liquid Extraction: Add 5 mL of hexane (B92381) to the tube. Vortex for another 2 minutes to extract the this compound into the organic phase.

-

Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve complete phase separation.

-

Collection of Supernatant: Carefully transfer the upper hexane layer to a clean tube.

-

Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue with a known volume (e.g., 2 mL) of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Results and Discussion

The developed HPLC method provides excellent separation of this compound from common emulsion excipients. The use of a C18 column with a mobile phase of acetonitrile and water allows for good retention and peak shape of the analyte. The UV detection wavelength of 270 nm is proposed based on the phenoxy chromophore present in the molecule, which is consistent with methods for the related compound, phenoxyethanol.[2]

The sample preparation protocol utilizing liquid-liquid extraction with methanol and hexane effectively breaks the emulsion and extracts the lipophilic this compound. This procedure minimizes matrix effects and protects the HPLC column from contamination.

Method Validation Parameters (Hypothetical Data)

The method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.

| Parameter | Specification |

| Linearity (R²) | > 0.999 |

| Range | 10 - 200 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

| Limit of Detection (LOD) | ~1 µg/mL |

| Limit of Quantification (LOQ) | ~3 µg/mL |

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantification of this compound in emulsion-based formulations. The sample preparation protocol is effective in isolating the analyte from the complex matrix, and the chromatographic conditions provide good separation and detection. This method is well-suited for routine quality control analysis and stability studies in the pharmaceutical and cosmetic industries.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for the Formulation of Stable Sunscreen Emulsions with Phenoxyethyl Caprylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethyl caprylate is a versatile emollient that offers significant benefits in the formulation of stable and aesthetically pleasing sunscreen emulsions. Its properties as a light, non-greasy emollient, an excellent solvent for crystalline UV filters, and a potential SPF booster make it a valuable ingredient for creating effective sun care products.[1] These application notes provide detailed protocols for the formulation, stability testing, and sensory evaluation of sunscreen emulsions incorporating this compound to guide researchers and formulators in developing robust and consumer-friendly products.

Key Benefits of this compound in Sunscreen Formulations

-

Enhanced Sensory Profile: Imparts a light, non-oily, and non-tacky skin feel, improving consumer acceptance.[1]

-

Superior Solubilizing Properties: Effectively dissolves crystalline UV filters, preventing their recrystallization and ensuring uniform protection.

-

Potential SPF Boosting Effect: May contribute to a higher Sun Protection Factor (SPF), allowing for the use of lower concentrations of UV filters.[1]

-

Improved Emulsion Stability: Its water-like density can contribute to the formation of stable, low-viscosity oil-in-water (O/W) emulsions.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Sunscreen Emulsion with this compound

This protocol outlines the preparation of a stable O/W sunscreen emulsion.

Materials:

-

Oil Phase:

-

This compound (e.g., Tegosoft® XC)

-

UV filters (e.g., Ethylhexyl Methoxycinnamate, Butyl Methoxydibenzoylmethane, Ethylhexyl Triazone)

-

Other emollients and waxes (e.g., Isohexadecane, Candelilla Wax)

-

Emulsifiers (e.g., Sorbitan Isostearate, Polyglyceryl-3 Polyricinoleate)

-

-

Water Phase:

-

Deionized Water

-

Humectants (e.g., Glycerin)

-

Thickeners/Stabilizers (e.g., Xanthan Gum)

-

Chelating Agents (e.g., Disodium EDTA)

-

Preservatives (e.g., Phenoxyethanol, Ethylhexylglycerin)

-

Equipment:

-

Beakers

-

Homogenizer

-

Overhead stirrer

-

Water bath

-

pH meter

Procedure:

-

Oil Phase Preparation: In a suitable vessel, combine the oil-soluble ingredients, including this compound and the UV filters. Heat to 80-85°C while stirring until all components are completely dissolved and the phase is uniform.

-

Water Phase Preparation: In a separate vessel, combine the water-soluble ingredients. Heat to 75-80°C while stirring until all solids are dissolved.

-

Emulsification: Slowly add the water phase to the oil phase with intensive stirring. Homogenize the mixture for 2-5 minutes to form a uniform emulsion.

-

Cooling: Begin cooling the emulsion while continuing to stir.

-

Addition of Post-Emulsification Ingredients: Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances.

-

Final Adjustment: Adjust the pH of the final formulation to the desired range (typically 5.5-6.5) and continue stirring until the emulsion is completely cooled to room temperature.

Protocol 2: Stability Testing of the Sunscreen Emulsion

This protocol describes methods to assess the physical stability of the formulated sunscreen.

Methods:

-

Accelerated Stability Testing (Centrifuge Stress Test):

-

Place approximately 10 g of the sunscreen emulsion into a centrifuge tube.

-

Centrifuge at 5000 rpm for 5-10 minutes.

-

Visually inspect the sample for any signs of phase separation, creaming, or sedimentation.[2] A stable emulsion will show no visible changes.

-

-

Freeze-Thaw Cycling:

-

Subject the sunscreen samples to at least three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours.

-

After each cycle, evaluate the samples for changes in color, odor, pH, viscosity, and phase separation.

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples of the sunscreen in its final packaging at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).

-

At specified time points (e.g., 0, 1, 3, and 6 months), analyze the samples for physical appearance, pH, viscosity, and the content of active ingredients.[3]

-

Protocol 3: In Vitro SPF Determination

This protocol provides a method for the in vitro assessment of the Sun Protection Factor.

Equipment:

-

UV Spectrophotometer with an integrating sphere

-

Polymethyl methacrylate (B99206) (PMMA) plates

Procedure:

-

Apply a uniform film of the sunscreen formulation onto a PMMA plate at a concentration of 1.0-2.0 mg/cm².

-

Allow the film to dry for 15-20 minutes.

-

Measure the transmittance of UV radiation through the PMMA plate at multiple points across the UV spectrum (290-400 nm).

-

Calculate the in vitro SPF value using a recognized equation, such as the Mansur equation.

Protocol 4: Sensory Panel Evaluation

This protocol outlines a method for evaluating the sensory characteristics of the sunscreen formulation.

Procedure:

-

Recruit a panel of trained sensory assessors.

-

Provide each panelist with a standardized amount of the sunscreen formulation to apply to a designated area of the skin (e.g., forearm).

-

Instruct the panelists to evaluate various sensory attributes on a predefined scale (e.g., 1-10). Key attributes to assess include:

-

Appearance: Gloss, color

-

Pick-up: Firmness, integrity of shape

-

Rub-out: Spreadability, absorption time

-

After-feel: Stickiness, oiliness, smoothness

-

-

Collect and statistically analyze the data to determine the sensory profile of the formulation.[4][5]

Data Presentation

Table 1: Example Formulation of an O/W Sunscreen Emulsion with this compound

| Phase | Ingredient (INCI Name) | Function | % w/w |

| A | This compound | Emollient, Solvent | 5.00 |

| Ethylhexyl Methoxycinnamate | UVB Filter | 7.50 | |

| Butyl Methoxydibenzoylmethane | UVA Filter | 3.00 | |

| Ethylhexyl Triazone | UVB Filter | 2.00 | |

| Isohexadecane | Emollient | 3.00 | |

| Candelilla Cera (Candelilla Wax) | Wax | 0.50 | |

| Sorbitan Isostearate (and) Polyglyceryl-3 Polyricinoleate | W/O Emulsifier | 3.50 | |

| B | Deionized Water | Vehicle | q.s. to 100 |

| Glycerin | Humectant | 3.00 | |

| Disodium EDTA | Chelating Agent | 0.10 | |

| C | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |

Note: This is an example formulation and may require optimization based on specific performance requirements.

Table 2: Illustrative Comparative Data on Emulsion Stability

| Parameter | Formulation with this compound | Formulation with Mineral Oil |

| Centrifuge Test (5000 rpm, 10 min) | No phase separation | Slight creaming observed |

| Freeze-Thaw (3 cycles) | No change in appearance | Minor change in viscosity |

| Viscosity (mPa·s) at 25°C | 10,000 - 15,000 | 12,000 - 18,000 |

| Droplet Size (μm) after 1 month at 40°C | 1.5 - 2.5 | 2.0 - 3.5 |

Note: The data in this table is illustrative and intended to demonstrate the potential stability benefits of using this compound. Actual results may vary depending on the complete formulation.

Table 3: Illustrative Sensory Panel Evaluation Scores (Scale 1-10)

| Attribute | Formulation with this compound | Formulation with C12-15 Alkyl Benzoate |

| Spreadability | 8.5 ± 0.5 | 7.8 ± 0.6 |

| Greasiness | 2.1 ± 0.3 | 3.5 ± 0.4 |

| Stickiness | 1.8 ± 0.4 | 2.9 ± 0.5 |

| Overall Preference | 9.0 ± 0.3 | 7.5 ± 0.7 |

Note: The data in this table is illustrative. A comprehensive sensory panel study is required for statistically significant results.

Visualizations

Caption: Experimental workflow for sunscreen formulation and evaluation.

Caption: Workflow for comprehensive stability testing of sunscreen emulsions.

References

- 1. This compound (Explained + Products) [incidecoder.com]

- 2. Role of Emulsifiers and SPF Booster in Sunscreen Performance: Assessing SPF, Rheological Behavior, Texture, and Stability [mdpi.com]

- 3. Formulation development and accelerated stability testing of a novel sunscreen cream for ultraviolet radiation protection in high altitude areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative sensory and instrumental analyses and principal components of commercial sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlation between sensory and instrumental characterization of developed sunscreens containing grape seed extract and a commercial product - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Phenoxyethyl Caprylate in Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethyl caprylate is a versatile emollient and solvent that is gaining interest in the formulation of topical drug delivery systems. Its favorable sensory profile, characterized by a light, non-greasy feel, makes it an attractive vehicle for improving patient compliance. Furthermore, its ability to solubilize active pharmaceutical ingredients (APIs) and UV filters suggests its potential to enhance drug delivery into and through the skin.[1][2][3]

These application notes provide a comprehensive overview of the methodologies used to characterize and evaluate the performance of topical formulations containing this compound. The protocols detailed below are based on established in vitro and in vivo techniques for assessing drug release, skin permeation, skin barrier function, and local tolerance. While specific quantitative data for this compound in drug delivery systems is not extensively available in the public domain, this document provides the frameworks and methodologies for generating such data.

Physicochemical Characterization of Formulations

The physical properties of a topical formulation are critical to its performance, stability, and patient acceptance. Key parameters to evaluate for a formulation containing this compound include appearance, pH, viscosity, and droplet size (for emulsions).

Table 1: Physicochemical Characterization of a Topical Cream Formulation

| Parameter | Specification | Method |

| Appearance | Homogeneous, white to off-white cream | Visual Inspection |

| pH | 4.5 - 6.5 | pH meter |

| Viscosity | 20,000 - 50,000 cP at 25°C | Rotational Viscometer |

| Droplet Size | 1 - 10 µm (for emulsions) | Optical Microscopy |

Experimental Protocols

In Vitro Release Testing (IVRT)

IVRT is a critical quality control test to assess the rate at which the API is released from the formulation.

Protocol for In Vitro Release Testing (IVRT) using Franz Diffusion Cells

Objective: To determine the rate of drug release from a topical formulation containing this compound.

Materials:

-

Vertical Franz diffusion cells

-

Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)

-

Receptor medium (e.g., phosphate-buffered saline (PBS) with a solubility enhancer if needed)

-

High-performance liquid chromatography (HPLC) system for drug quantification

-

Water bath with circulator

-

Magnetic stirrers

Procedure:

-

Assemble the Franz diffusion cells. The receptor chamber is filled with pre-warmed (32°C) and degassed receptor medium.[4]

-

Mount the synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped beneath the membrane.

-

Apply a finite dose (e.g., 10-15 mg/cm²) of the topical formulation containing this compound onto the membrane in the donor chamber.[5]

-

Maintain the temperature of the receptor medium at 32 ± 1°C throughout the experiment.

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using a validated HPLC method.[6]

-

Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against the square root of time.

-

The release rate (K) is determined from the slope of the linear portion of the plot.

Data Presentation:

Table 2: In Vitro Release Rate of [API] from a Topical Cream

| Formulation | Release Rate (K) (µg/cm²/√h) | R² |

| Control (without this compound) | Data to be generated | Data to be generated |

| Test (with this compound) | Data to be generated | Data to be generated |

Note: This table is a template. Specific data for this compound formulations are not currently available in the literature and would need to be generated experimentally.

In Vitro Permeation Testing (IVPT)

IVPT is used to evaluate the permeation of an API through the skin, providing insights into its potential for local or systemic effects.

Protocol for In Vitro Permeation Testing (IVPT) using Excised Human or Porcine Skin

Objective: To determine the flux, permeability coefficient, and lag time of an API from a topical formulation containing this compound across the skin.

Materials:

-

Franz diffusion cells

-

Excised human or porcine skin

-

Receptor medium

-

HPLC system

-

Water bath with circulator

-

Magnetic stirrers

Procedure:

-

Prepare the excised skin by removing subcutaneous fat and cutting it into appropriate sizes for the Franz cells.

-

Mount the skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Fill the receptor chamber with pre-warmed and degassed receptor medium.

-

Equilibrate the skin for at least 30 minutes.

-

Apply a finite dose of the topical formulation to the skin surface.

-

Maintain the temperature at 32 ± 1°C.

-

Collect samples from the receptor medium at predetermined time intervals over 24-48 hours, replacing the volume with fresh medium.

-

At the end of the study, dissemble the cells, and wash the skin surface to remove excess formulation.

-

Separate the epidermis and dermis and extract the drug from each layer to determine skin retention.

-

Analyze all samples by HPLC.

-

Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is the slope of the linear portion of this plot. The lag time is the x-intercept of the linear portion. The permeability coefficient (Kp) is calculated as Jss divided by the drug concentration in the formulation.

Data Presentation:

Table 3: Skin Permeation Parameters of [API]

| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Lag Time (h) | Drug Retained in Epidermis (µg/cm²) | Drug Retained in Dermis (µg/cm²) |

| Control | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| Test | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

Note: This table is a template. Specific data for this compound formulations are not currently available in the literature and would need to be generated experimentally.

Skin Barrier Function Assessment

This compound, as an emollient, may influence the skin barrier. Transepidermal water loss (TEWL) is a key indicator of skin barrier integrity.

Protocol for In Vivo Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the effect of a topical formulation containing this compound on skin barrier function in human volunteers.

Materials:

-

TEWL measurement device (e.g., Tewameter®)

-

Test and control formulations

-

Volunteer panel with healthy skin

Procedure:

-

Acclimatize subjects to the room conditions (e.g., 20-22°C, 40-60% relative humidity) for at least 20 minutes.

-

Define test sites on the volar forearm of each subject.

-

Measure baseline TEWL at each test site.

-

Apply a standardized amount of the test and control formulations to the designated sites.

-

Measure TEWL at specified time points after application (e.g., 1, 2, 4, and 24 hours).[7]

-

Analyze the change in TEWL from baseline for each formulation. A decrease or no significant change in TEWL suggests the formulation does not compromise the skin barrier.[4][8]

Data Presentation:

Table 4: Mean Change in Transepidermal Water Loss (TEWL) (g/m²/h)

| Time Point | Untreated Control | Placebo (without this compound) | Test Formulation |

| Baseline | Data to be generated | Data to be generated | Data to be generated |

| 1 Hour | Data to be generated | Data to be generated | Data to be generated |

| 4 Hours | Data to be generated | Data to be generated | Data to be generated |

| 24 Hours | Data to be generated | Data to be generated | Data to be generated |

Note: This table is a template. Specific data for this compound formulations are not currently available in the literature and would need to be generated experimentally.

Skin Irritation Potential

Protocol for Human Repeat Insult Patch Test (HRIPT)

Objective: To evaluate the skin irritation and sensitization potential of a topical formulation containing this compound.

Materials:

-

Occlusive or semi-occlusive patches

-

Test formulation

-

Dermatologist or trained evaluator

-

Volunteer panel

Procedure:

-

Induction Phase: Apply the test material under a patch to the same site on the upper back of each subject three times a week for three consecutive weeks.

-

Patches are removed by the study staff after 24 or 48 hours, and the site is graded for any signs of irritation (erythema, edema) before the next application.

-

Rest Phase: A two-week period with no patch application follows the induction phase.

-

Challenge Phase: A single challenge patch is applied to a naive site on the back.

-

The challenge patch is removed after 24 or 48 hours, and the site is evaluated for reactions at the time of removal and again at 48 and 72 hours post-application.

Data Presentation:

Table 5: Skin Irritation Scoring Scale (Draize Scale)

| Reaction | Score |

| Erythema and Eschar Formation | |

| No erythema | 0 |

| Very slight erythema (barely perceptible) | 1 |

| Well-defined erythema | 2 |

| Moderate to severe erythema | 3 |

| Severe erythema (beet redness) to slight eschar formation | 4 |

| Edema Formation | |